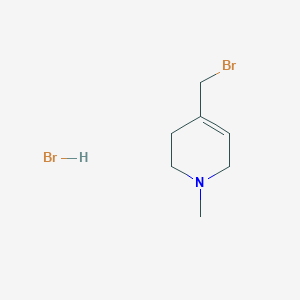

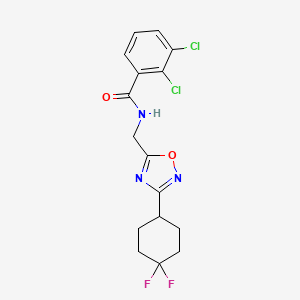

![molecular formula C11H9ClF3N3S B2843800 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 2059278-80-5](/img/structure/B2843800.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

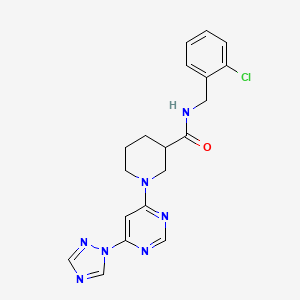

The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . This compound is likely to be a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

- Future Prospects : Researchers anticipate discovering novel applications for TFMP in crop protection .

- Inhibiting Bacterial Phosphopantetheinyl Transferase (PPTase) : A compound called 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) has been identified as a potent inhibitor of bacterial PPTase. This enzyme is essential for secondary metabolism in bacteria, and inhibiting it can thwart bacterial growth .

- Dual Targeting : To be effective antibacterial agents, compounds must simultaneously target both AcpS-PPTase and Sfp-PPTase enzymes .

- Crop Protection : Over 50% of pesticides launched in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group .

- Derivatives with Antibacterial Activity : Some TFMP derivatives exhibit good antimicrobial potential. Further research may uncover additional applications in this area .

- 2,5-CTF : 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for synthesizing fluazifop. Its straightforward one-step reaction provides a practical route to obtain this important compound .

Agrochemicals: Protection of Crops from Pests

Pharmaceuticals: Targeting Bacterial Enzymes

Functional Materials: Fluorinated Organic Compounds

Antimicrobial Potential

Intermediates for Synthesis

Orientations Futures

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of such compounds are likely to continue to be an important area of research in the future.

Mécanisme D'action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . The interaction of the compound with its targets results in the attenuation of secondary metabolism and thwarts bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathways involving PPTases. PPTases are involved in a post-translational modification that is essential for bacterial cell viability and virulence . By inhibiting PPTases, the compound disrupts these pathways, leading to the attenuation of secondary metabolism and thwarting bacterial growth .

Pharmacokinetics

It is highlighted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Propriétés

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3S/c1-18(2)10-17-8(5-19-10)9-7(12)3-6(4-16-9)11(13,14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUGWTFZYIICBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

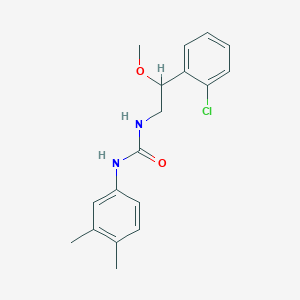

![N-[(4-Bromophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)

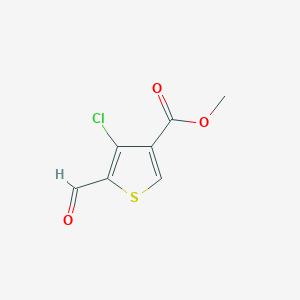

![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)

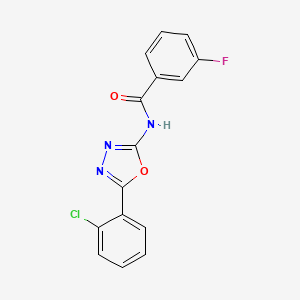

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)